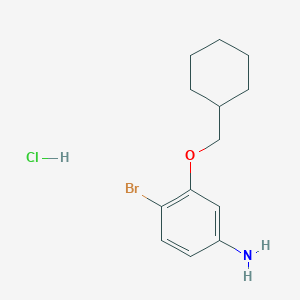
Clorhidrato de 4-Bromo-3-(ciclohexilmetoxi)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is a chemical compound that has garnered significant interest in the scientific community. It is an aniline derivative, characterized by the presence of a bromine atom at the 4-position and a cyclohexylmethoxy group at the 3-position on the aniline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Aplicaciones Científicas De Investigación
4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride typically involves multiple steps:
Methoxylation: The cyclohexylmethoxy group is introduced at the 3-position through a nucleophilic substitution reaction. This can be done by reacting the brominated aniline with cyclohexylmethanol in the presence of a base such as potassium carbonate.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexylmethoxy group can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less selective in biological interactions.
3-(Cyclohexylmethoxy)aniline: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
4-Bromo-3-(cyclohexylmethoxy)aniline hydrochloride is unique due to the combination of the bromine atom and the cyclohexylmethoxy group, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and selectivity in various applications .
Propiedades
IUPAC Name |
4-bromo-3-(cyclohexylmethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;/h6-8,10H,1-5,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIMAYNIQTCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2430231.png)
![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)
![2-(4-nitrophenoxy)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide](/img/structure/B2430238.png)
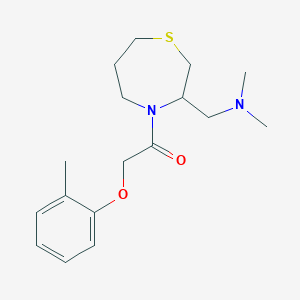
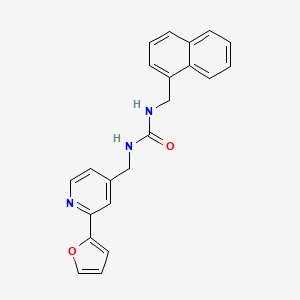

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2430245.png)
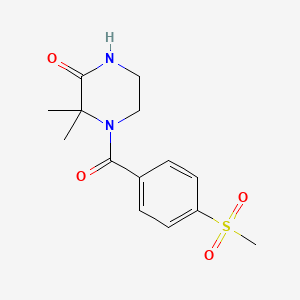
![ethyl 2-[(2Z)-2-({4-[bis(prop-2-en-1-yl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2430248.png)
![4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2430249.png)
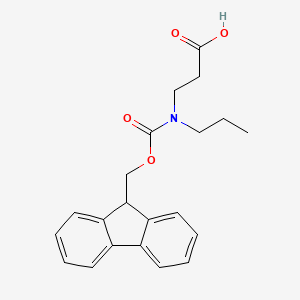
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)
